
2,2,4-Trimethylpentane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentane-1-peroxol is an organic peroxide compound derived from 2,2,4-trimethylpentane. It is known for its high reactivity and is used in various chemical processes. The compound is characterized by the presence of a peroxide group, which makes it a potent oxidizing agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1-peroxol can be synthesized through the oxidation of 2,2,4-trimethylpentane using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2,2,4-trimethylpentane is mixed with hydrogen peroxide and an acid catalyst. The reaction is carefully monitored to maintain optimal conditions for maximum yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylpentane-1-peroxol undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can oxidize other compounds, leading to the formation of new products.
Reduction: It can be reduced to 2,2,4-trimethylpentane by breaking the peroxide bond.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acid catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2,2,4-trimethylpentane.
Substitution: Formation of substituted organic compounds with different functional groups.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a disinfectant.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentane-1-peroxol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane: The parent compound, used as a reference in octane rating.
2,2,4-Trimethylpentane-1-ol: An alcohol derivative with different reactivity.
2,2,4-Trimethylpentane-1-one: A ketone derivative with distinct chemical properties.
Uniqueness
2,2,4-Trimethylpentane-1-peroxol is unique due to its peroxide group, which imparts high reactivity and makes it a valuable oxidizing agent. Its ability to generate free radicals sets it apart from other derivatives of 2,2,4-trimethylpentane, making it useful in a wide range of chemical processes.
Propriétés
Numéro CAS |
353260-22-7 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-hydroperoxy-2,2,4-trimethylpentane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-8(3,4)6-10-9/h7,9H,5-6H2,1-4H3 |
Clé InChI |
LUAMSRDBCWRCPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)COO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


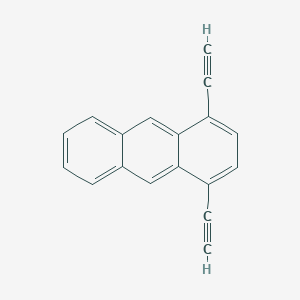
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
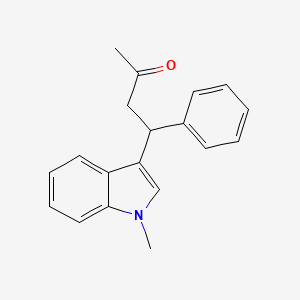
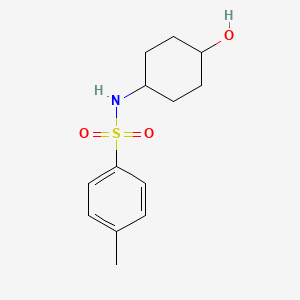
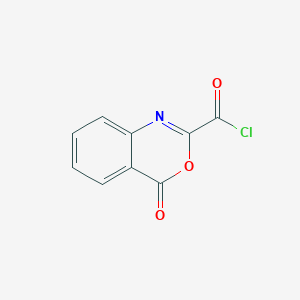
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
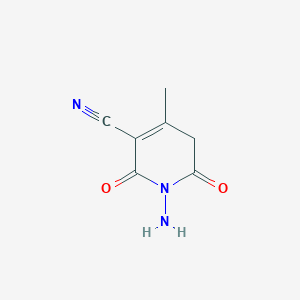
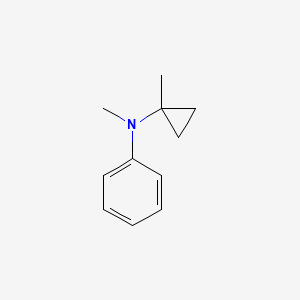
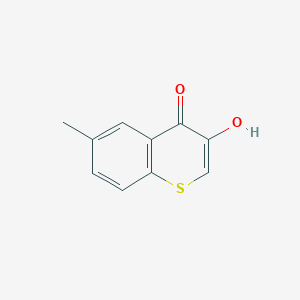
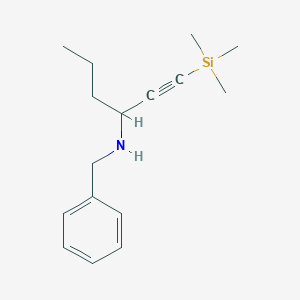
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
